Cas no 5815-94-1 (8-Quinolinol,5-[2-(5-chloro-2-hydroxyphenyl)diazenyl]-)
5815-94-1 structure
Product Name:8-Quinolinol,5-[2-(5-chloro-2-hydroxyphenyl)diazenyl]-
Numero CAS:5815-94-1
MF:C15H10ClN3O2
MW:299.711802005768
CID:377120
PubChem ID:79887
Update Time:2025-04-19
8-Quinolinol,5-[2-(5-chloro-2-hydroxyphenyl)diazenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8-Quinolinol,5-[2-(5-chloro-2-hydroxyphenyl)diazenyl]-
- 5-[(5-chloro-2-hydroxyphenyl)azo]quinolin-8-ol
- (5E)-5-[2-(5-chloro-2-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one
- 5-((5-Chloro-2-hydroxyphenyl)azo)quinolin-8-ol
- 5-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-8-quinolinol
- DTXSID101213465
- 5815-94-1
- NS00047052
- EINECS 227-386-5
-
- Inchi: 1S/C15H10ClN3O2/c16-9-3-5-13(20)12(8-9)19-18-11-4-6-14(21)15-10(11)2-1-7-17-15/h1-8,20-21H/b19-18+
- Chiave InChI: AJFRPQSTNAFSHG-VHEBQXMUSA-N
- Sorrisi: ClC1C=CC(=C(C=1)/N=N/C1=CC=C(C2C1=CC=CN=2)O)O
Proprietà calcolate
- Massa esatta: 299.0463
- Massa monoisotopica: 299.0461543g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 382
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 78.1Ų
Proprietà sperimentali
- PSA: 78.07
8-Quinolinol,5-[2-(5-chloro-2-hydroxyphenyl)diazenyl]- Letteratura correlata
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
5815-94-1 (8-Quinolinol,5-[2-(5-chloro-2-hydroxyphenyl)diazenyl]-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso